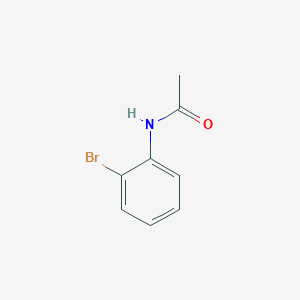

2'-Bromoacetanilide

Overview

Description

2-Bromoacetanilide is an organic compound that is commonly used in organic synthesis and as a reagent in lab experiments. It is an aromatic compound with a molecular formula of C8H7BrO and is a white crystalline solid at room temperature. 2-Bromoacetanilide is a versatile reagent, and its uses include the synthesis of other organic compounds, as a catalyst for certain reactions, and as a reagent for various biochemical and physiological processes.

Scientific Research Applications

Analytical Chemistry and Environmental Applications :

- 2'-Bromoacetanilide is used in liquid chromatographic determination of bromide after pre-column derivatization. This method has been applied to determine bromide in natural and seawater, pharmaceutical formulations, and blood, with a detection limit of 0.2 ng of bromide (Verma et al., 1988).

- It is also used for the determination of bromine in organic compounds by high-performance liquid chromatography. This method is rapid, precise, and can detect as low as 0.2 ng of bromine (Jain et al., 1990).

Pharmaceutical and Biomedical Research :

- In pharmaceutical research, this compound derivatives are utilized. For instance, p-Bromoacetanilide, a derivative, was used to study the vaporization of analgesics in the pharmaceutical industry (Vecchio et al., 2004).

- The compound has applications in the synthesis of new 4-(4-acetamidophenylazo)thiophene scaffolds and evaluating their anti-oxidant activity (Abdel‐Latif et al., 2018).

- It is also used in the study of liver acetyl-CoA. Arylamine N-acetyltransferase, providing insights into enzyme activity and inhibition (Andres et al., 1988).

Chemical Synthesis and Material Science :

- This compound plays a role in the palladium-catalyzed cross-coupling reaction for the production of substituted indoles, used in material science (Kasahara et al., 1989).

- It is involved in double carbon-carbon bond formations via radical reactions, which are significant in organic synthesis (Togo & Kikuchi, 1988).

Green Chemistry and Education :

- In green chemistry, this compound is synthesized using environmentally safe methods, avoiding hazardous substances. This method is suitable for undergraduate chemistry experiments (Pasricha, 2021).

- The compound is also used in introducing the concept of green synthesis in undergraduate laboratories, demonstrating the importance of eco-friendly chemical processes (Biswas & Mukherjee, 2017).

Mechanism of Action

Target of Action

This compound is a derivative of acetanilide, which is known to have analgesic and antipyretic properties . .

Mode of Action

2’-Bromoacetanilide is synthesized through a process known as bromoacetylation . This involves an electrophilic aromatic substitution reaction, where the bromine atom is introduced into the aromatic ring . The presence of the electron-withdrawing carbonyl group makes the benzene ring less nucleophilic, leading to monosubstitution .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that the compound has a melting point of 96.5-100.5°C and a boiling point of 346.8±25.0°C . It is slightly soluble in chloroform and methanol

Cellular Effects

Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation

Molecular Mechanism

It is known to undergo bromination in the presence of acetic acid to afford 2,4’-dibromoacetanilide

Temporal Effects in Laboratory Settings

The compound is known to be stable under normal conditions . Information on its degradation and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

properties

IUPAC Name |

N-(2-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBKUOHHOWQHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210330 | |

| Record name | Acetamide, N-(2-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

614-76-6 | |

| Record name | N-(2-Bromophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(2-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Bromoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

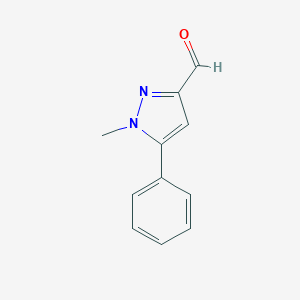

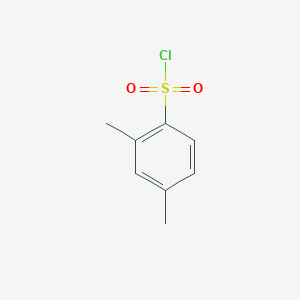

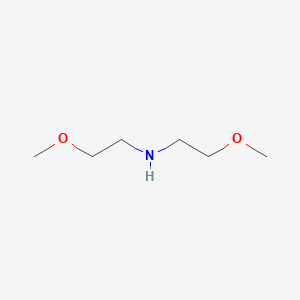

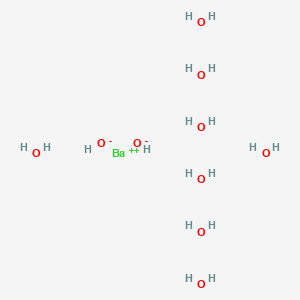

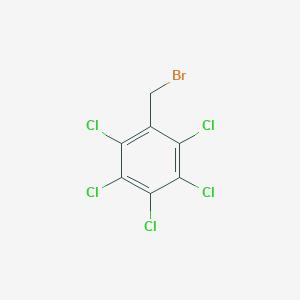

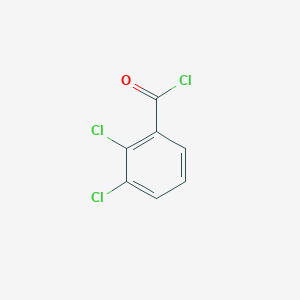

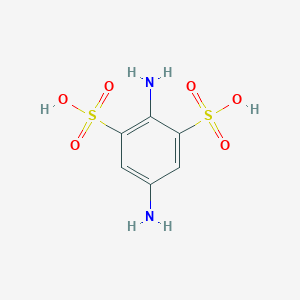

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for N-(2-Bromophenyl)acetamide?

A1: N-(2-Bromophenyl)acetamide has the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol. [] The crystal structure reveals normal geometrical parameters, and the packing is influenced by intermolecular N—H⋯O hydrogen bonds. [] While specific spectroscopic data is not provided in the provided abstracts, researchers typically employ techniques like NMR, IR, and mass spectrometry to characterize this compound.

Q2: How is N-(2-Bromophenyl)acetamide utilized in the synthesis of indoles?

A2: N-(2-Bromophenyl)acetamide serves as a crucial starting material in the palladium-catalyzed synthesis of substituted indoles. [, ] The reaction involves a cross-coupling with ethylene under mild conditions, leading to the formation of regiochemically pure 4-, 5-, 6-, and 7-substituted indoles. [] This method offers a controlled and efficient route to access various indole derivatives, which hold significant importance in medicinal chemistry.

Q3: Can N-(2-Bromophenyl)acetamide be used to synthesize other heterocyclic compounds?

A3: Yes, N-(2-Bromophenyl)acetamide acts as a versatile building block for synthesizing a range of heterocyclic compounds. For instance, it is employed in the palladium-catalyzed synthesis of thieno[c]quinolines through coupling with ortho-formylarylboronic acids. [] This reaction highlights the utility of N-(2-Bromophenyl)acetamide in constructing diverse heterocyclic scaffolds, which are prevalent in many biologically active molecules.

Q4: Does N-(2-Bromophenyl)acetamide participate in any notable reactions involving metal-complex catalysis?

A4: Research demonstrates the application of N-(2-Bromophenyl)acetamide in palladium-catalyzed allylation reactions. [] When reacted with allyl acetate under conditions combining metal-complex and phase-transfer catalysis, alkylation occurs at the nitrogen atom. [] This reaction showcases the versatility of N-(2-Bromophenyl)acetamide in undergoing transformations mediated by metal catalysts.

Q5: How does the structure of N-(2-Bromophenyl)acetamide relate to its activity in enzymatic reactions?

A5: Studies on human arylamine N-acetyltransferases (NAT1 and NAT2) provide insights into the structural basis of substrate specificity. [] While not explicitly stated for N-(2-Bromophenyl)acetamide, the research highlights that subtle structural variations in substrates significantly influence their interaction with the enzyme's active site. [] This understanding is crucial for designing and optimizing molecules that interact with specific enzymes, such as those involved in drug metabolism or disease pathways.

Q6: Are there any known applications of N-(2-Bromophenyl)acetamide in the development of antidiabetic agents?

A6: While not directly used as an antidiabetic agent, research demonstrates the incorporation of N-(2-Bromophenyl)acetamide as a structural motif in more complex molecules with potential antidiabetic activity. For example, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)-1-(2-bromophenyl)acetamide (FA2) was investigated for its antidiabetic potential. [] Although this compound incorporates the N-(2-Bromophenyl)acetamide structure, the antidiabetic activity likely arises from the complex interplay of the entire molecule's structure, not solely from the N-(2-Bromophenyl)acetamide moiety.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.